molecular formula C22H27ClN4O2S2 B2664635 N-(2-chlorophenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide CAS No. 748777-78-8

N-(2-chlorophenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide

Cat. No.: B2664635
CAS No.: 748777-78-8
M. Wt: 479.05
InChI Key: UCHLHFFVWCOTLF-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide is a synthetic small molecule with the CAS Registry Number 748777-78-8 and a molecular weight of 479.06 g/mol . Its molecular formula is C 22 H 27 ClN 4 O 2 S 2 . This compound features a 1,2,4-triazole ring system, a scaffold well-documented in scientific literature for its diverse biological potential . The structure incorporates a branched 6-methylheptan-2-yl group at the 4-position of the triazole ring and a sulfonamide bridge connecting to a 2-chlorophenyl group . The 1,2,4-triazole core is of significant interest in medicinal chemistry research. Derivatives of this heterocycle, particularly those with a mercapto-thione substituent, have been reported in studies to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antitubercular, and anticancer properties . The presence of the sulfanyl (thione) group on the triazole ring and the chlorophenyl-sulfonamide moiety may contribute to the molecule's ability to engage in specific biological interactions, making it a valuable scaffold for investigating new therapeutic targets and structure-activity relationships (SAR) . This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O2S2/c1-15(2)8-6-9-16(3)27-21(24-25-22(27)30)17-10-7-11-18(14-17)31(28,29)26-20-13-5-4-12-19(20)23/h4-5,7,10-16,26H,6,8-9H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHLHFFVWCOTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)N1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced through a reaction between the triazole derivative and a sulfonyl chloride in the presence of a base.

    Chlorination and Alkylation: The final steps involve chlorination of the phenyl ring and alkylation to introduce the 6-methylheptan-2-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
N-(2-chlorophenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide exhibits notable antimicrobial properties. Studies have shown that derivatives of triazole compounds possess broad-spectrum activity against various bacterial and fungal strains. For instance, research indicates that similar triazole derivatives have been effective against pathogens such as Staphylococcus aureus and Candida albicans .

2. Anticancer Properties
The compound's potential in cancer therapy has been explored due to the presence of the triazole moiety, which is known for its ability to inhibit tumor growth. Several studies have reported that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and modulation of cell cycle progression .

3. Hypoglycemic Effects
Research has also indicated that certain triazole derivatives can exhibit hypoglycemic effects, making them candidates for diabetes treatment. The mechanism often involves enhancing insulin sensitivity or promoting glucose uptake in cells .

Agricultural Applications

1. Fungicides
The compound has been investigated for its efficacy as a fungicide in agriculture. Triazoles are well-known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, essential for fungal cell membrane integrity. This property makes them valuable in protecting crops from fungal diseases .

2. Plant Growth Regulators
In addition to their fungicidal properties, some studies suggest that triazole compounds can act as plant growth regulators, promoting root development and enhancing resistance to environmental stressors .

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized triazole derivatives found that this compound demonstrated significant inhibitory activity against Escherichia coli with an IC50 value comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies using human breast cancer cell lines showed that the compound induced cell death at micromolar concentrations, suggesting its potential as an anticancer agent. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The triazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of sulfonamide-triazole hybrids, which are frequently explored for antimicrobial, anticancer, or enzyme-inhibitory activities. Key structural analogs include:

Table 1: Structural Comparison of Sulfonamide-Triazole Derivatives
Compound Name Triazole Substituents (Position 4, 5) Sulfonamide Substituents Key Structural Differences
N-(2-chlorophenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide 6-methylheptan-2-yl (4), -SH (5) 2-chlorophenyl Bulky alkyl chain at triazole position 4
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-chlorophenyl (4), pyridin-4-yl (5) 4-chloro-2-methoxy-5-methylphenyl Aromatic substituents at triazole positions 4/5
2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide 2-methylphenyl (4), 2,4-dichlorophenyl (5) Isopropyl and phenyl groups Dichlorophenyl at triazole position 5
N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide Thiadiazine substituents (not triazole) 5-methylisoxazol-3-yl Thiadiazine instead of triazole core

Key Observations:

Triazole Core Modifications: The primary compound distinguishes itself with a 6-methylheptan-2-yl group at triazole position 4, introducing significant hydrophobicity compared to aromatic substituents in analogs (e.g., 4-chlorophenyl or 2-methylphenyl in ). This alkyl chain may enhance membrane permeability but reduce aqueous solubility.

Biological Implications :

  • While explicit activity data for the primary compound are lacking, analogs with dichlorophenyl or pyridinyl groups (e.g., ) often exhibit enhanced antimicrobial or kinase-inhibitory activities due to electron-withdrawing effects.
  • The thiadiazine -containing analog in demonstrates that core heterocycle substitutions (e.g., thiadiazine vs. triazole) significantly alter pharmacological profiles.

Biological Activity

N-(2-chlorophenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide (CAS No. 748777-78-8) is a compound of interest due to its potential biological activities. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The unique structural features of this compound contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C22H27ClN4O2S2C_{22}H_{27}ClN_{4}O_{2}S_{2}, with a molecular weight of 479.06 g/mol. Its structure includes a triazole ring that is sulfanyl-substituted, which is significant for its biological activity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Compounds containing the 1,2,4-triazole moiety have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of mercapto-substituted 1,2,4-triazoles have been reported to exhibit potent activity against various bacterial strains and fungi .
    • Specific studies indicate that triazoles can inhibit the growth of pathogenic bacteria and fungi by disrupting their cellular processes .
  • Anticancer Activity :
    • The anticancer potential of triazole derivatives has been widely studied. For example, certain synthesized triazoles showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
    • The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation .
  • Anti-inflammatory Properties :
    • Some studies have suggested that triazole derivatives can exhibit anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine release .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibition of fungal growth in various strains
AnticancerCytotoxicity against MCF-7 and Bel-7402 cell lines
Anti-inflammatoryReduction in inflammatory markers

Detailed Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several triazole derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assays : In vitro cytotoxicity assays were conducted on various cancer cell lines using synthesized triazole derivatives. The results showed that some compounds had IC50 values lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents .
  • Mechanistic Insights : Research into the mechanisms underlying the biological activities revealed that the presence of sulfur in the triazole structure plays a crucial role in enhancing biological interactions with target sites within microbial cells and cancer cells .

Q & A

Q. What are the key steps in synthesizing N-(2-chlorophenyl)-3-[4-(6-methylheptan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide?

The synthesis typically involves:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives with appropriate carbonyl reagents. For example, cycloheptylamine reacts with thiocyanic acid to form a thiosemicarbazide intermediate, which undergoes cyclization under acidic conditions .
  • Step 2 : Introduction of the sulfonamide group via nucleophilic substitution. For instance, 3-chloroaniline reacts with sulfonyl chlorides (e.g., 2,4-dimethylbenzenesulfonyl chloride) in stoichiometric ratios under basic conditions (e.g., triethylamine) .
  • Step 3 : Functionalization of the triazole ring with 6-methylheptan-2-yl groups, achieved through alkylation or substitution reactions using alkyl halides and strong bases (e.g., NaH) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • X-ray crystallography : Resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, analogous triazole derivatives show bent conformations at sulfur atoms (torsion angles ~44.6°) and tilted aromatic rings (~75.7°) .
  • NMR spectroscopy : Confirms substituent positions. 1^1H NMR peaks for methyl groups in the 6-methylheptan-2-yl chain appear as multiplets (δ 0.8–1.5 ppm), while sulfonamide protons resonate as singlets (δ ~7.5 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 408.6 for a related compound) validate molecular weight .

Q. How does the sulfanyl group on the triazole ring influence reactivity?

The sulfanyl (–SH) group enables:

  • Oxidation : Forms disulfide bridges under mild oxidizing agents (e.g., H2_2O2_2), critical for studying redox-active biological targets .
  • Nucleophilic substitution : Reacts with alkyl halides to introduce hydrophobic side chains (e.g., 6-methylheptan-2-yl), enhancing membrane permeability in drug design .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize impurities during synthesis?

  • Design of Experiments (DoE) : Statistically model variables (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry systems (e.g., Omura-Sharma-Swern oxidation) reduce side reactions by controlling residence time and temperature gradients .
  • Purification : Recrystallization from ethanol/water mixtures (e.g., 70:30 v/v) removes unreacted sulfonyl chlorides. Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates triazole intermediates .

Q. What computational methods are suitable for predicting biological activity?

  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes, receptors). For example, the triazole ring’s sulfur atoms may coordinate with metal ions in active sites .
  • QSAR modeling : Correlate substituent properties (e.g., logP of the 6-methylheptan-2-yl group) with antimicrobial activity. Hydrophobic substituents enhance penetration through bacterial cell walls .

Q. How should researchers address contradictory data in biological assays?

  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects. For example, cytotoxicity in mammalian cells may spike at high doses due to off-target effects .
  • Orthogonal assays : Validate enzyme inhibition results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Methodological Guidance for Data Interpretation

Q. How to analyze hydrogen bonding patterns in crystal structures?

  • Hydrogen bond metrics : Measure donor-acceptor distances (e.g., N–H⋯O bonds ~2.8–3.0 Å) and angles (>150°) using Mercury software. For example, sulfonamide NH groups often form hydrogen bonds with sulfonyl oxygen atoms in adjacent molecules .
  • Packing diagrams : Visualize layer stacking using CCDC tools. Tilted aromatic rings (e.g., 75.7° in analogous compounds) reduce steric clashes and stabilize crystal lattices .

Q. What statistical approaches are recommended for optimizing synthetic yields?

  • Response surface methodology (RSM) : Identify optimal conditions (e.g., 60°C, 12-hour reaction time) by analyzing quadratic interactions between variables .
  • ANOVA : Compare batch-to-batch variability (p < 0.05 indicates significant differences). For example, catalyst type (e.g., LiAlH4_4 vs. NaBH4_4) may significantly impact reduction step yields .

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